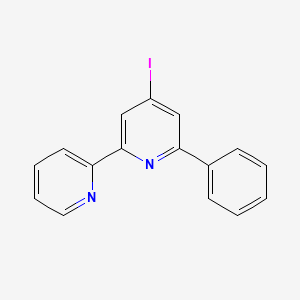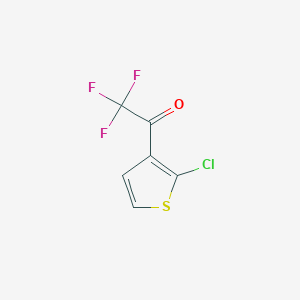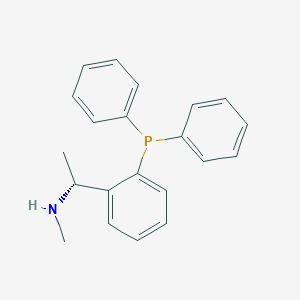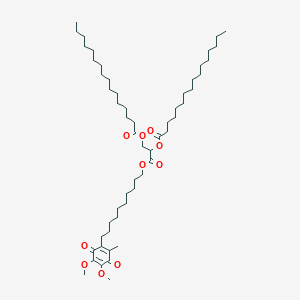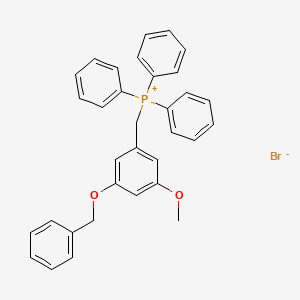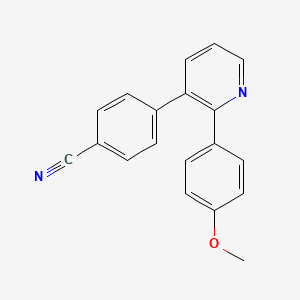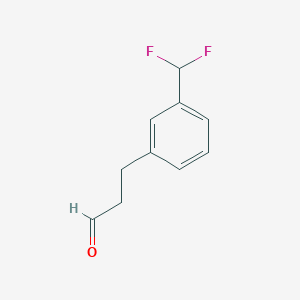
4,4'-Bis(pyridin-4-ylethynyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl is an organic compound that features two pyridine rings connected by ethynyl groups to a biphenyl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative of pyridine and a halogenated biphenyl compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis. The choice of reagents and optimization of reaction conditions are crucial for achieving high yields and purity in large-scale production.
化学反应分析
Types of Reactions
4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane derivatives.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce ethylene or ethane derivatives.
科学研究应用
4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s ability to form coordination complexes makes it useful in studying metal-ligand interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
作用机制
The mechanism of action of 4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl involves its ability to form coordination complexes with metal ions. The pyridine rings act as ligands, binding to metal centers and forming stable complexes. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications .
相似化合物的比较
Similar Compounds
1,4-Bis(pyridin-4-ylethynyl)benzene: Similar structure but with a benzene core instead of biphenyl.
2,2’-Bipyridine: A simpler compound with two pyridine rings directly connected.
4,4’-Bipyridine: Another related compound with two pyridine rings connected by a single bond.
Uniqueness
4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional rigidity and electronic properties compared to similar compounds.
属性
分子式 |
C26H16N2 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
4-[2-[4-[4-(2-pyridin-4-ylethynyl)phenyl]phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C26H16N2/c1(3-23-13-17-27-18-14-23)21-5-9-25(10-6-21)26-11-7-22(8-12-26)2-4-24-15-19-28-20-16-24/h5-20H |
InChI 键 |
LYDZWJOTJXUVRC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#CC2=CC=NC=C2)C3=CC=C(C=C3)C#CC4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


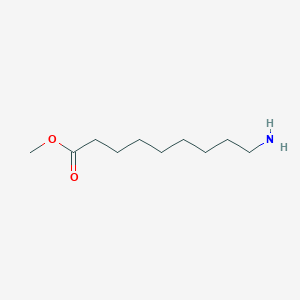

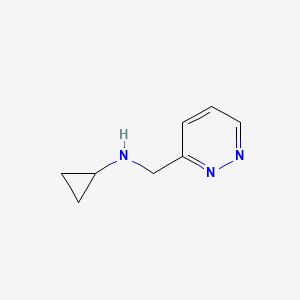
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15221980.png)
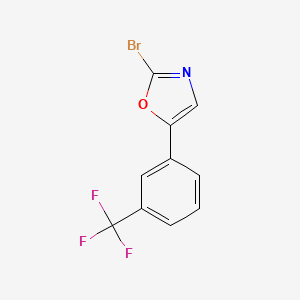
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)

